Elucidating the Core: A Technical Guide to the Characterization of 1H-pyrazolo[3,4-c]pyridine
Elucidating the Core: A Technical Guide to the Characterization of 1H-pyrazolo[3,4-c]pyridine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system that continues to capture the attention of medicinal chemists. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for fragment-based drug discovery (FBDD) and a core component in numerous therapeutic candidates.[1][2][3] The value of any novel heterocyclic fragment, however, is directly proportional to our ability to synthesize, functionalize, and, most critically, unambiguously characterize it.
This guide moves beyond a simple recitation of data. It is designed as a deep dive into the essential characterization workflow for the 1H-pyrazolo[3,4-c]pyridine core. We will explore the "why" behind our analytical choices, grounding our discussion in the practical realities of the modern research environment. The methodologies presented are designed to be self-validating, ensuring that each piece of data corroborates the next, leading to an unshakeable structural assignment.
Securing the Scaffold: Synthesis of the 1H-pyrazolo[3,4-c]pyridine Core
A robust and scalable synthetic route is the prerequisite for any characterization or screening campaign. The classical Huisgen indazole synthesis provides a reliable foundation for accessing this scaffold.[1] The following protocol details an efficient, modern adaptation for producing a 5-halo-substituted core, which serves as an excellent precursor for further functionalization via cross-coupling or nucleophilic substitution reactions.[1][2]
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This two-step procedure begins with the cyclization of a substituted aminopyridine followed by a simple deprotection to yield the target scaffold. The use of dichloroethane (DCE) as a co-solvent is a key process optimization that enhances scalability and often allows for the isolation of the intermediate without the need for column chromatography.[1]
Step 1: Synthesis of 1'-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
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Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-chloro-4-methylpyridin-3-amine (1.0 eq.) and dissolve in dichloroethane (DCE, approx. 28 mL per 5g of starting amine).
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Acetylation: Add acetic anhydride (Ac₂O, 10.0 eq.) to the solution. Stir at room temperature for 90 minutes. The reaction is causal; the acetylation activates the substrate for the subsequent cyclization.
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Cyclization: Add sodium nitrite (NaNO₂, 4.0 eq.) portion-wise to the reaction mixture. Stir at room temperature for 3 hours, then increase the temperature to 90 °C and stir overnight. The NaNO₂ initiates the diazotization and subsequent intramolecular cyclization to form the pyrazole ring.
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Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 5 x 100 mL). Combine the organic layers and wash sequentially with water (4 x 100 mL) and brine (2 x 100 mL).
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Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-acetylated intermediate, typically as a solid that can be used without further purification.
Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
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Reaction Setup: Dissolve the crude acetylated intermediate from Step 1 in methanol (MeOH).
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Deprotection: Add a solution of sodium methoxide (NaOMe) in methanol. Stir at room temperature for 1 hour. This is a standard, efficient method for cleaving the acetyl protecting group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can then be purified by recrystallization or column chromatography to yield the final 5-chloro-1H-pyrazolo[3,4-c]pyridine.
DOT Code for Synthesis Workflow
Caption: Workflow for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
The Trinity of Proof: Spectroscopic Characterization
Spectroscopy provides the primary evidence for structural confirmation. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a powerful, self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For the 1H-pyrazolo[3,4-c]pyridine core, a suite of 1D and 2D experiments is essential for unambiguous assignment.
Causality in NMR: We don't just acquire spectra; we interrogate the molecule. A ¹H spectrum gives us proton environments and multiplicities. The ¹³C spectrum reveals the number of unique carbons. But the real power comes from 2D correlation experiments. A Heteronuclear Single Quantum Coherence (HSQC) experiment directly links each proton to its attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to mapping the entire scaffold, revealing 2- and 3-bond correlations between protons and carbons, which validates the fusion of the pyrazole and pyridine rings.[1][4]
Typical Spectroscopic Data: The following table summarizes the expected NMR data for a representative 5-chloro substituted core. Chemical shifts are highly dependent on substitution, but this provides a foundational reference.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N1-H | Broad singlet, ~13.0 | - | C3, C7a |
| C3-H | Singlet, ~8.15 | ~135.0 | C4, C7a |
| C4-H | Singlet, ~7.69 | ~110.0 | C3, C5, C7a |
| C5 | - | ~145.0 | - |
| C7-H | Singlet, ~9.56 | ~140.0 | C5, C7a |
| C7a | - | ~130.0 | - |
| Note: Data derived from reported spectra of similar structures and may vary.[1] |
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.
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Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[1][5]
-
Data Acquisition: Acquire the following spectra at a minimum:
-
¹H NMR (Proton)
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¹³C NMR (Carbon, broadband decoupled)
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¹H-¹H COSY (Correlation Spectroscopy)
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Analysis: Use the combination of spectra to assign every proton and carbon signal, confirming the connectivity of the bicyclic core.
DOT Code for NMR Correlation Diagram
Caption: Key HMBC correlations confirming the 1H-pyrazolo[3,4-c]pyridine core.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For the 1H-pyrazolo[3,4-c]pyridine core, it provides direct evidence of the N-H bond and the aromatic system.
Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3100 (often broad) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C=C / C=N | Ring Stretch | 1650 - 1450 (multiple bands) |
Source: Data compiled from general spectroscopy principles and specific examples.[5][6]
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validation step to ensure that atmospheric H₂O and CO₂ are subtracted from the final spectrum.
-
Sample Application: Place a small amount of the solid sample onto the crystal and apply pressure using the instrument's anvil to ensure good contact.
-
Data Acquisition: Scan the sample over the typical range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) delivers an exact mass, which can be used to determine the elemental formula—a definitive piece of evidence for a new compound's identity.
Causality in MS: The molecular ion peak (M+H)⁺ in ESI-MS confirms the molecular weight. The power of HRMS lies in its precision. An exact mass measurement accurate to within 5 ppm of the calculated mass for a proposed formula provides extremely high confidence in that formula, effectively ruling out other possibilities. [1][7] Example HRMS Data for C₆H₅N₃ (Unsubstituted Core):
| Parameter | Value |
| Formula | C₆H₅N₃ |
| Calculated Monoisotopic Mass | 119.0483 Da |
| Acceptable Found Mass (±5 ppm) | 119.0477 - 119.0489 Da |
Source: PubChem Database.[7]
Experimental Protocol: Sample Analysis by ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. This is a crucial step for obtaining reliable high-resolution data.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or LC-MS.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the calculated mass for the expected elemental formula.
The Final Verdict: Single-Crystal X-ray Crystallography
While the combination of NMR, IR, and MS provides overwhelming evidence for a structure, single-crystal X-ray crystallography offers the only truly unambiguous proof. It provides a 3D model of the molecule as it exists in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular packing. [6][8]This technique is particularly valuable for definitively establishing the tautomeric form (1H- vs. 2H-), which is known to be the more stable 1H- form for this scaffold. [9]
DOT Code for X-ray Crystallography Workflow
Caption: High-level workflow for single-crystal X-ray crystallography.
Conclusion
The characterization of the 1H-pyrazolo[3,4-c]pyridine core is a systematic process where each analytical technique provides a unique and essential piece of the structural puzzle. A robust synthetic protocol provides the material, which is then subjected to a trinity of spectroscopic methods—NMR to define connectivity, MS to confirm molecular formula, and IR to identify key functional groups. For absolute confirmation, particularly for novel derivatives, X-ray crystallography provides the final, definitive proof. By following this self-validating workflow, researchers can proceed with confidence in their molecular scaffold, enabling the successful development of novel therapeutics and chemical probes.
References
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Alcaide, B., Almendros, P., & Elguero, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
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Aslam, S. et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]
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